molecular formula C11H9FN2O B14951672 6-Fluoro-2-methylquinoline-4-carboxamide

6-Fluoro-2-methylquinoline-4-carboxamide

Cat. No.: B14951672
M. Wt: 204.20 g/mol
InChI Key: BYVLZQIKWGEILG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a carboxamide group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinoline-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-Fluoro-2-methylquinoline, which can be prepared by the reaction of 2-methylquinoline with a fluorinating agent such as Selectfluor.

    Carboxylation: The 6-Fluoro-2-methylquinoline is then subjected to carboxylation using a suitable carboxylating agent like carbon dioxide in the presence of a base such as potassium carbonate.

    Amidation: The resulting carboxylic acid derivative is then converted to the carboxamide by reacting it with an amine, typically using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinoline: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.

    2-Methylquinoline-4-carboxamide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    6-Fluoroquinoline-4-carboxamide: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

6-Fluoro-2-methylquinoline-4-carboxamide is unique due to the combined presence of the fluorine atom, methyl group, and carboxamide group. This combination imparts distinct electronic, steric, and hydrogen-bonding properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

6-fluoro-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C11H9FN2O/c1-6-4-9(11(13)15)8-5-7(12)2-3-10(8)14-6/h2-5H,1H3,(H2,13,15)

InChI Key

BYVLZQIKWGEILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N

Origin of Product

United States

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